molecular formula C8H7N3O B13839169 2-Aminophthalazin-1(2H)-one

2-Aminophthalazin-1(2H)-one

Cat. No.: B13839169
M. Wt: 161.16 g/mol
InChI Key: NBBPMHOSIZHWBA-UHFFFAOYSA-N
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Description

2-Aminophthalazin-1(2H)-one is a heterocyclic compound with a unique structure that includes both an amino group and a lactam ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminophthalazin-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with phthalic anhydride, followed by cyclization to form the desired compound. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Aminophthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while substitution reactions can produce a variety of substituted phthalazinones.

Scientific Research Applications

2-Aminophthalazin-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Aminophthalazin-1(2H)-one exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: Similar in structure but lacks the amino group.

    Phthalic Anhydride: A precursor in the synthesis of 2-Aminophthalazin-1(2H)-one.

    Hydrazine Derivatives: Used in the synthesis and have similar reactivity.

Uniqueness

This compound is unique due to its combination of an amino group and a lactam ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-aminophthalazin-1-one

InChI

InChI=1S/C8H7N3O/c9-11-8(12)7-4-2-1-3-6(7)5-10-11/h1-5H,9H2

InChI Key

NBBPMHOSIZHWBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)N

Origin of Product

United States

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